1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione
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Overview
Description
- Chlorophenyl groups can be introduced via electrophilic aromatic substitution or coupling reactions.
- Reaction conditions: Use of chlorinated aromatic compounds, catalysts like palladium or copper, and appropriate solvents.
Attachment of the Piperidinyl and Pyrrolidinylcarbonyl Groups:
- These groups are typically introduced through nucleophilic substitution or amide bond formation.
- Reaction conditions: Use of amines or amides, coupling reagents like EDC or DCC, and solvents such as dichloromethane or DMF.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for scalability, including the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Pyrrole-2,5-dione Core:
- Starting with a suitable dione precursor, such as maleic anhydride, which undergoes cyclization to form the pyrrole-2,5-dione core.
- Reaction conditions: Acidic or basic catalysts, elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Common reagents: Potassium permanganate, chromium trioxide.
- Conditions: Aqueous or organic solvents, controlled temperatures.
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Reduction: Reduction reactions can be used to modify the compound’s functional groups.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperatures.
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Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution.
- Common reagents: Halides, nucleophiles like amines or thiols.
- Conditions: Solvents like ethanol or acetone, catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology and Medicine:
- Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
- Used in the design of new drugs targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials, such as polymers or coatings.
- Used in research for developing advanced chemical processes and products.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and producing therapeutic effects.
Comparison with Similar Compounds
1-(4-chlorophenyl)-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione: Similar structure but with a morpholine group instead of a pyrrolidine group.
1-(4-chlorophenyl)-3-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione: Lacks the pyrrolidine group, affecting its reactivity and applications.
Uniqueness: 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22ClN3O3 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H22ClN3O3/c21-15-5-7-16(8-6-15)24-18(25)12-17(20(24)27)23-11-3-4-14(13-23)19(26)22-9-1-2-10-22/h5-8,12,14H,1-4,9-11,13H2 |
InChI Key |
SLFVBDZBRCIQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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